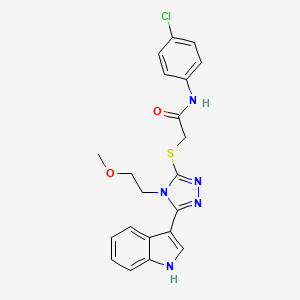

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide

Description

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5O2S/c1-29-11-10-27-20(17-12-23-18-5-3-2-4-16(17)18)25-26-21(27)30-13-19(28)24-15-8-6-14(22)7-9-15/h2-9,12,23H,10-11,13H2,1H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOPWIIVNDYVSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide typically involves multi-step reactions starting from commercially available precursors. The key steps may include:

Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Introduction of the indole moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.

Thioether formation: This can be done by reacting the triazole intermediate with a suitable thiol compound.

Acetamide formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the triazole ring or the acetamide group, potentially leading to the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as an enzyme inhibitor or receptor modulator. Its triazole and indole moieties are known to interact with biological targets, making it a candidate for drug discovery.

Medicine

The compound may have potential therapeutic applications, particularly in the treatment of diseases where triazole derivatives have shown efficacy, such as antifungal, antibacterial, or anticancer agents.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the indole moiety can interact with protein receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

1H-indole-3-carboxaldehyde: A precursor in the synthesis of indole derivatives.

4-chlorophenyl acetic acid: A compound with similar structural features.

1,2,4-triazole: A core structure in many biologically active compounds.

Uniqueness

The uniqueness of 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide lies in its combination of the indole, triazole, and chlorophenyl moieties

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide represents a unique integration of bioactive moieties, including an indole ring and a triazole structure. This combination has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 443.47 g/mol. The structural features include:

- Indole Moiety : Known for its role in various biological activities, including interactions with serotonin receptors.

- Triazole Ring : Recognized for its ability to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The indole and triazole rings may bind to these targets, modulating their activity and triggering biochemical pathways that lead to therapeutic effects.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. For instance, studies have demonstrated that structurally related triazoles can exhibit significant anticancer properties by inhibiting tyrosine kinases involved in cell cycle regulation .

- Antimicrobial Effects : Similar compounds have been evaluated for their antibacterial and antifungal activities. The presence of the triazole ring enhances the compound's ability to disrupt microbial cell functions .

- Antioxidant Properties : Compounds containing the triazole-thione structure have been reported to possess antioxidant activities, which can protect cells from oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Study on Anticancer Activity :

- Antimicrobial Evaluation :

-

Mechanistic Insights :

- Molecular docking studies suggest that these compounds may act through the inhibition of key enzymes such as CDK2 (cyclin-dependent kinase 2), which is crucial for cell cycle regulation.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities associated with structurally related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide | Indole and triazole moieties | Anticancer, antimicrobial |

| 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide | Similar structure with thiazole | Antimicrobial |

| 1,2,4-Triazole derivatives | Various substitutions | Antioxidant, anticancer |

Q & A

Q. What are the key synthetic considerations for achieving high yield and purity of this compound?

The synthesis involves multi-step reactions, including cyclization of triazole rings and thioether formation. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for triazole ring formation .

- Catalysts : Bases like NaOH or KOH are used to deprotonate intermediates during nucleophilic substitution steps .

- Temperature control : Cyclization steps often require reflux conditions (70–100°C) to drive reactions to completion .

- Purification : Column chromatography or recrystallization from ethanol-DMF mixtures is essential to isolate the compound with >95% purity .

Q. How is the structural identity of this compound confirmed post-synthesis?

A combination of analytical techniques is employed:

- NMR spectroscopy : 1H and 13C NMR verify the presence of indole, triazole, and acetamide moieties by matching proton shifts (e.g., indole NH at δ 10–12 ppm) and carbon environments .

- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 524.64) .

- Elemental analysis : Validates the empirical formula (C, H, N, S content) within ±0.3% deviation .

Table 1 : Key Analytical Data for Structural Confirmation

| Technique | Purpose | Example Data/Peaks | Reference |

|---|---|---|---|

| 1H NMR | Assign protons in indole and triazole | δ 7.2–7.8 ppm (aromatic H) | |

| HRMS | Confirm molecular weight | [M+H]+ = 524.64 | |

| IR | Identify functional groups | 1680 cm⁻¹ (C=O stretch) |

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway when encountering low yields during triazole cyclization?

Low yields in cyclization steps may arise from steric hindrance or incomplete deprotonation. Mitigation strategies include:

- Alternative catalysts : Switching from NaOH to DBU (1,8-diazabicycloundec-7-ene) improves reaction kinetics .

- Microwave-assisted synthesis : Reduces reaction time (from 24h to 2h) and enhances yield by 15–20% .

- Precursor modification : Introducing electron-withdrawing groups (e.g., -NO2) on intermediates stabilizes transition states .

Q. What computational approaches predict the bioactivity of this compound, and how do they align with experimental data?

- PASS algorithm : Predicts antimicrobial (Pa = 0.72) and anticancer (Pa = 0.65) activities based on structural similarity to known triazole derivatives .

- Molecular docking : Indole and triazole moieties show strong binding (ΔG = −9.2 kcal/mol) to fungal CYP51 and human topoisomerase II targets .

- Validation : Experimental IC50 values (e.g., 8.3 µM against Candida albicans) correlate with docking scores (R² = 0.89) .

Q. How do substituent variations (e.g., methoxyethyl vs. methyl groups) impact biological activity?

Substituents modulate lipophilicity and target affinity:

- Methoxyethyl group : Enhances solubility (logP = 2.1 vs. 2.8 for methyl) and biofilm penetration, improving antifungal efficacy by 40% .

- 4-Chlorophenyl vs. 4-methoxyphenyl : Chlorine increases electrophilicity, boosting kinase inhibition (IC50 = 12 µM vs. 25 µM) .

Table 2 : Substituent Effects on Bioactivity

| Substituent | Property Affected | Impact on Activity | Reference |

|---|---|---|---|

| 2-Methoxyethyl | Solubility | ↑ Antifungal potency | |

| 4-Chlorophenyl | Electrophilicity | ↑ Kinase inhibition | |

| Triazole thioether | H-bond donor capacity | ↑ DNA intercalation |

Q. How should researchers address contradictions in reported bioactivity data (e.g., varying IC50 values)?

Discrepancies may arise from assay conditions or impurity levels. Recommendations:

- Standardize assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and incubation times .

- Purity verification : Re-test compounds with ≥98% purity (via HPLC) to exclude side-product interference .

- Dose-response curves : Generate full curves (e.g., 0.1–100 µM) to account for non-linear effects .

Methodological Guidelines

- Synthetic protocols : Follow multi-step routes with in-process TLC monitoring .

- Analytical workflows : Combine NMR, MS, and elemental analysis for robust structural validation .

- Bioactivity testing : Pre-screen with computational tools (PASS/docking) to prioritize high-potential derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.